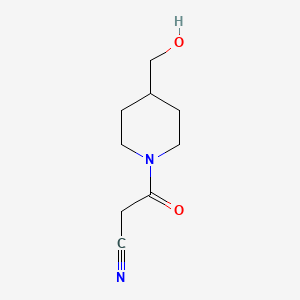
5-叠氮-2,3-二氢-1H-茚
描述
5-Azido-2,3-dihydro-1H-indene is a heterocyclic organic compound with the chemical formula C9H9N3 This compound is characterized by the presence of an azido group (-N3) attached to the indene ring system
科学研究应用
5-Azido-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
作用机制
Indole Derivatives
Indole derivatives, such as 2-amino-2,3-dihydro-1H-indene-5-carboxamide, have been studied for their biological potential . They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Discoidin Domain Receptor 1 (DDR1) Inhibitors
Some 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives have been designed and synthesized as new selective DDR1 inhibitors . DDR1 is a type of collagen receptor that is involved in cell communication and adhesion. Inhibiting DDR1 can suppress the signaling pathways that lead to diseases like cancer .
Pharmacokinetics
For instance, 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives have shown promising in vivo therapeutic efficacy in models of pancreatic cancer .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-azido-2,3-dihydro-1H-indene typically involves the azidation of 2,3-dihydro-1H-indene. One common method includes the reaction of 2,3-dihydro-1H-indene with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the azido compound.
Industrial Production Methods: While specific industrial production methods for 5-azido-2,3-dihydro-1H-indene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions: 5-Azido-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or alcohols can be used under mild conditions.
Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) are commonly used for the reduction of azides.
Major Products Formed:
Substitution Reactions: Various substituted indene derivatives.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: Amino-indene derivatives.
相似化合物的比较
2,3-Dihydro-1H-indene: The parent compound without the azido group.
5-Amino-2,3-dihydro-1H-indene: The reduced form of 5-azido-2,3-dihydro-1H-indene.
Indole Derivatives: Compounds with similar indene ring systems but different functional groups.
Uniqueness: 5-Azido-2,3-dihydro-1H-indene is unique due to the presence of the azido group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in the synthesis of various complex molecules.
属性
IUPAC Name |
5-azido-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-12-11-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNOMJDAURJHKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-Methylcyclohexyl)oxy]-1-(piperazin-1-yl)ethan-1-one](/img/structure/B1461434.png)

![Ethyl 2-[(propan-2-yl)amino]benzoate](/img/structure/B1461437.png)
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one](/img/structure/B1461438.png)

amine](/img/structure/B1461440.png)
amine](/img/structure/B1461441.png)


![(1-{[(3,4-Dichlorophenyl)methyl]amino}-3-methylbutan-2-yl)dimethylamine](/img/structure/B1461448.png)

amine](/img/structure/B1461450.png)


